(E)-but-2-enedioic acid;but-3-enoic acid (E)-but-2-enedioic acid;but-3-enoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC19376745
InChI: InChI=1S/C4H4O4.C4H6O2/c5-3(6)1-2-4(7)8;1-2-3-4(5)6/h1-2H,(H,5,6)(H,7,8);2H,1,3H2,(H,5,6)/b2-1+;
SMILES:
Molecular Formula: C8H10O6
Molecular Weight: 202.16 g/mol

(E)-but-2-enedioic acid;but-3-enoic acid

CAS No.:

Cat. No.: VC19376745

Molecular Formula: C8H10O6

Molecular Weight: 202.16 g/mol

* For research use only. Not for human or veterinary use.

(E)-but-2-enedioic acid;but-3-enoic acid -

Specification

Molecular Formula C8H10O6
Molecular Weight 202.16 g/mol
IUPAC Name (E)-but-2-enedioic acid;but-3-enoic acid
Standard InChI InChI=1S/C4H4O4.C4H6O2/c5-3(6)1-2-4(7)8;1-2-3-4(5)6/h1-2H,(H,5,6)(H,7,8);2H,1,3H2,(H,5,6)/b2-1+;
Standard InChI Key UXDVJDUPSNPOKC-TYYBGVCCSA-N
Isomeric SMILES C=CCC(=O)O.C(=C/C(=O)O)\C(=O)O
Canonical SMILES C=CCC(=O)O.C(=CC(=O)O)C(=O)O

Introduction

Structural Analysis and Nomenclature

Molecular Formula and Properties

PropertyValueSource
Molecular FormulaC₈H₁₀O₆
Molecular Weight202.16 g/mol
SMILESC=CCC(=O)O.C(=C/C(=O)O)\C(=O)O
Key Functional GroupsCarboxylic acids, alkene

Synthesis and Production

Synthesis of (E)-But-2-enedioic Acid (Fumaric Acid)

Fumaric acid is industrially produced via:

  • Isomerization of maleic acid: Catalyzed by heat or thiourea .

  • Fermentation: Using Rhizopus oryzae to convert glucose.

Synthesis of But-3-enoic Acid

Despite nomenclature ambiguities, methods for but-2-enoic acid (crotonic acid) include:

  • Oxidation of crotonaldehyde: CH₃CH=CHCHO + ½O₂ → CH₃CH=CHCOOH .

  • Alkaline hydrolysis of allyl cyanide: Followed by double bond rearrangement .

Hybrid System Formation

The combination of these acids may occur via:

  • Co-crystallization: Under controlled solvent conditions .

  • Polymerization: As seen in related systems (e.g., poly(acrylic acid-co-maleic acid)) .

Chemical Properties and Reactivity

Acidic Properties

AcidpKa₁pKa₂
Fumaric acid3.034.44
But-2-enoic acid4.69

Key Reactions

  • Hydrogenation: Fumaric acid → succinic acid; but-2-enoic acid → butyric acid .

  • Halogenation: Addition of Cl₂ or Br₂ to form dihalogenated derivatives .

  • Esterification: Forms crotonate esters (e.g., methyl crotonate) .

Spectroscopic and Analytical Data

NMR Data (But-2-enoic Acid)

  • ¹H NMR (CD₃OD): δ 6.04 (d, J = 2.4 Hz, 2H), 4.74 (d, J = 2.3 Hz, 2H).

  • ¹³C NMR: δ 174.3 (COOH), 130.4 (C=C), 71.9 (CH₂).

IR Signatures

  • Fumaric acid: Strong bands at 1712 cm⁻¹ (C=O) and 968 cm⁻¹ (trans C–H) .

  • But-2-enoic acid: Peaks at 1740 cm⁻¹ (C=O) and 970 cm⁻¹ (C=C) .

Industrial and Research Applications

Polymer Production

  • Water treatment: Poly(acrylic acid-co-maleic acid) derivatives inhibit scale formation in cooling systems .

  • Adhesives: Copolymers enhance mechanical strength in hydrogels .

Pharmaceutical Relevance

  • Fumaric acid esters: Used in psoriasis treatment.

  • Antimicrobial studies: But-2-enoic acid derivatives show potential.

Future Research Directions

  • Green synthesis: Optimizing solvent-free routes for hybrid acid production .

  • Biodegradable polymers: Exploring copolymers for sustainable packaging .

  • Catalytic applications: Using hybrid systems in asymmetric synthesis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator